molecular formula C11H16O2Si B13930709 Trimethylsilyl 2-methylbenzoate CAS No. 55557-15-8

Trimethylsilyl 2-methylbenzoate

Cat. No.: B13930709
CAS No.: 55557-15-8
M. Wt: 208.33 g/mol
InChI Key: QWDJSIANUZLFHV-UHFFFAOYSA-N
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Description

2-Methylbenzoic acid trimethylsilyl ester is an organic compound with the molecular formula C11H16O2Si. It is a derivative of benzoic acid where the carboxyl group is esterified with a trimethylsilyl group. This compound is often used in organic synthesis and analytical chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylbenzoic acid trimethylsilyl ester can be synthesized through the esterification of 2-methylbenzoic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the trimethylsilyl chloride acting as both the silylating agent and the source of the trimethylsilyl group .

Industrial Production Methods

In an industrial setting, the production of 2-methylbenzoic acid trimethylsilyl ester may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction environments can optimize the reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Methylbenzoic acid trimethylsilyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism by which 2-methylbenzoic acid trimethylsilyl ester exerts its effects involves the formation of a stable ester bond between the carboxyl group of 2-methylbenzoic acid and the trimethylsilyl group. This ester bond can be cleaved under specific conditions, allowing for the controlled release of the parent acid and the trimethylsilyl group . The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylbenzoic acid trimethylsilyl ester is unique due to the presence of the methyl group in the ortho position, which can influence its reactivity and the steric effects in chemical reactions. This positional isomerism can lead to different reaction pathways and products compared to its para and unsubstituted counterparts .

Properties

CAS No.

55557-15-8

Molecular Formula

C11H16O2Si

Molecular Weight

208.33 g/mol

IUPAC Name

trimethylsilyl 2-methylbenzoate

InChI

InChI=1S/C11H16O2Si/c1-9-7-5-6-8-10(9)11(12)13-14(2,3)4/h5-8H,1-4H3

InChI Key

QWDJSIANUZLFHV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)O[Si](C)(C)C

Origin of Product

United States

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